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molecular formula C9H6ClNO4 B1298434 4-Chloro-3-nitrocinnamic acid CAS No. 20797-48-2

4-Chloro-3-nitrocinnamic acid

Cat. No. B1298434
M. Wt: 227.6 g/mol
InChI Key: QBDALTIMHOITIU-DUXPYHPUSA-N
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Patent
US06693208B2

Procedure details

A slurry of 4-chloro-3-nitrocinnamic acid (12.2 g, 53.2 mmol), ethyl alcohol (50 mL) and ethyl acetate (20 mL) was treated with 5% Platinum sulfide on carbon (0.6 g) and was placed in a Parr autoclave. The autoclave was placed under a hydrogen atmosphere and heated overnight at 50° C. After cooling to room temperature, the reaction mixture was filtered through celite, and was concentrated in vacuo to yield 10.6 g of 3-(4-chloro-3-aminophenyl)propionic acid.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[N+:13]([O-])=O.C(O)C>[Pt]=S.C(OCC)(=O)C>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[NH2:13]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=CC(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=S
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCC(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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